6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-1-5-2-6(7(12)13)10-8(14)11(5)3-4/h1-3H,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWWICIJFOWYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC(=O)N2C=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Oxidation: The oxo group at the 1-position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group at the 3-position can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can affect various biological pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthesis : Bromo and chloro derivatives are synthesized via halogenation of the parent compound or through cycloaddition reactions with halogenated precursors . Bromine’s larger atomic radius may necessitate optimized reaction conditions for substitution.
- Photophysical Properties : Bromine’s heavy atom effect could enhance intersystem crossing, making the compound a candidate for fluorescence quenching or phosphorescence in bioimaging .
- Pharmaceutical Potential: The carboxylic acid group enables salt formation (e.g., hydrochlorides), improving bioavailability. Bromine’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to chlorine derivatives .
Biological Activity
6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position, contributing to its unique chemical reactivity. The molecular formula is , and its IUPAC name is this compound. The structural characteristics enhance its interactions with biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes. It acts by binding to the active sites of target enzymes, thereby blocking substrate access and inhibiting catalytic activity. This mechanism is crucial in various biological pathways, particularly those related to purine biosynthesis and cancer cell proliferation.
Antitumor Activity
Research indicates that derivatives of pyrrolo[1,2-c]pyrimidines exhibit potent antitumor properties. A study demonstrated that compounds similar to 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine effectively inhibited tumor cell growth by targeting folate receptors (FR) and inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine metabolism .
Table 1: Inhibitory Potency Against Tumor Cells
| Compound | Target | IC50 (nM) |
|---|---|---|
| 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine | FRα-expressing cells | TBD |
| 4-carbon bridge analog | FRα-expressing RT16 cells | 1.82 |
| 4-carbon bridge analog | FRβ-expressing D4 cells | 0.57 |
Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes involved in critical biochemical pathways. The inhibition of GARFTase leads to disrupted purine biosynthesis, which is vital for cancer cell proliferation .
Material Science Applications
Beyond medicinal chemistry, this compound's unique structure allows it to be explored in material science for developing novel materials with specific electronic or optical properties .
Comparative Studies
Comparative analysis with similar compounds highlights the unique properties imparted by the bromine substitution:
Table 2: Comparison with Similar Compounds
| Compound | Substitution | Biological Activity |
|---|---|---|
| 6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine | Bromine | High potency against tumor cells |
| 6-Chloro-1-oxo-2H-pyrrolo[1,2-c]pyrimidine | Chlorine | Moderate potency |
| 6-Fluoro-1-oxo-2H-pyrrolo[1,2-c]pyrimidine | Fluorine | Low potency |
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolo[1,2-c]pyrimidines where the brominated compound demonstrated superior activity against FR-expressing human tumors compared to its chloro and fluoro counterparts .
Q & A
Q. Advanced
- Temperature Control : Slow addition of Br at 0–5°C minimizes side reactions (e.g., over-bromination) .
- Catalysis : Using Lewis acids like FeCl (10 mol%) enhances electrophilic substitution at the 6-position .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) improve bromine solubility and reaction homogeneity.
Data Insight : Reported yields for analogous brominations range from 29% (direct Br addition) to 68% (optimized catalytic conditions) .
How are spectral discrepancies resolved during characterization?
Q. Advanced
- Missing Carboxylic Proton : Deuteration in DMSO-d6 may suppress the -COOH signal. Confirm via IR (stretch ~1700 cm) or methyl ester derivatization .
- Unexpected Splitting in NMR : Regioisomeric impurities (e.g., 5-bromo vs. 6-bromo) can be identified by comparing experimental shifts to computed DFT models .
- Mass Spectral Contradictions : Isotopic peaks (e.g., [M+2] for bromine) must be distinguished from adducts (e.g., [M+Na]+) using high-resolution MS .
What applications does this compound have in drug discovery?
Q. Basic
- Kinase Inhibitor Scaffold : The bromine atom enables Suzuki couplings to introduce pharmacophores (e.g., aryl groups) for targeting ATP-binding pockets .
- Protease Inhibitor Precursor : The carboxylic acid moiety facilitates amide bond formation with amino acid side chains, mimicking substrate interactions .
How can solubility challenges be addressed in biological assays?
Q. Advanced
- Salt Formation : Convert to the sodium salt (aqueous NaOH) or hydrochloride (HCl/EtOAc) for improved aqueous solubility .
- Co-Solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to maintain compound stability in PBS (pH 7.4) .
What methods improve reactivity in cross-coupling reactions?
Q. Advanced
- Catalyst Optimization : Pd(OAc)/XPhos or SPhos ligands enhance Buchwald-Hartig aminations at 80–100°C .
- Pre-Activation : Generate a zincate intermediate (via Zn dust) for Negishi couplings with aryl iodides .
Table: Analytical Benchmarks for Related Pyrrolopyrimidine Derivatives
| Compound | Yield (%) | ¹H NMR (δ, ppm) | ESIMS ([M+H]+) | HPLC Purity (%) |
|---|---|---|---|---|
| Analog A (Brominated core) | 68 | 8.20 (d, J=8.0 Hz, 1H) | 273.0 | 95.0 |
| Analog B (Carboxylic acid) | 92 | 12.25 (s, 1H, -COOH) | 309.9 | 97.3 |
| Data adapted from studies on structurally similar compounds . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
